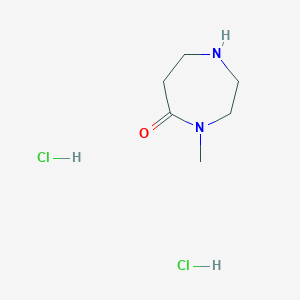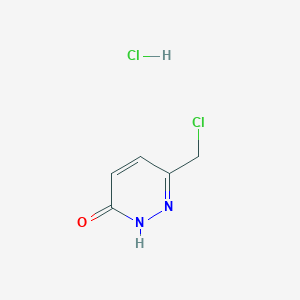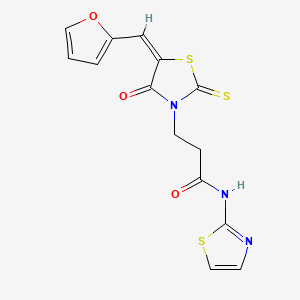![molecular formula C16H21N3O3 B2979115 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate CAS No. 877827-69-5](/img/structure/B2979115.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMB is a white crystalline powder, and its molecular formula is C15H19N3O3.
Applications De Recherche Scientifique
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has also been studied for its antimicrobial properties, as it has been shown to have activity against a range of bacterial and fungal strains. Additionally, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.
Mécanisme D'action
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has also been shown to disrupt the cell cycle in cancer cells, leading to cell death. Additionally, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate in lab experiments is its high purity and stability. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate, as it may be harmful if ingested or inhaled.
Orientations Futures
There are several future directions for research on [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate. One area of interest is the development of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate-based fluorescent probes for detecting metal ions in living cells. Another area of interest is the development of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate-based anticancer drugs with improved efficacy and safety profiles. Additionally, further studies are needed to better understand the mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate involves the reaction of 2-(methylamino)benzoic acid with 1-cyano-1,2-dimethylpropyl isocyanate in the presence of a base, such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain the final product.
Propriétés
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)16(3,10-17)19-14(20)9-22-15(21)12-7-5-6-8-13(12)18-4/h5-8,11,18H,9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMSCOHNCTZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=CC=C1NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2979032.png)
![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride](/img/structure/B2979033.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2979034.png)
![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)

![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2979042.png)
![3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979047.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2979051.png)


![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)